molecular formula C20H24ClN5O B5953339 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5953339
M. Wt: 385.9 g/mol
InChI Key: FKZMQUYDVSGIGY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethyl substitutions, and a morpholin-4-ylethyl side chain.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it a promising candidate for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the halting of the cell cycle progression, specifically at the G1/S transition. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle . The downstream effects of this include a potential decrease in cell proliferation, particularly in cancer cells.

Result of Action

The primary result of the compound’s action is the inhibition of cell cycle progression, due to its inhibitory effect on CDK2 . This can lead to a decrease in cell proliferation. In the context of cancer cells, this could potentially result in the reduction of tumor growth.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and signaling pathways.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent probes.

    Chemical Biology: The compound is utilized in chemical biology to study the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the core.

    Indole Derivatives: Indole derivatives possess a different core structure but exhibit similar biological activities, such as enzyme inhibition and receptor modulation.

    Triazole Derivatives: These compounds contain a triazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholin-4-ylethyl side chain, which confer distinct biological and chemical properties .

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-14-12-18(22-6-7-25-8-10-27-11-9-25)26-20(23-14)15(2)19(24-26)16-4-3-5-17(21)13-16/h3-5,12-13,22H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMQUYDVSGIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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